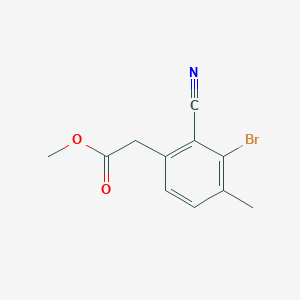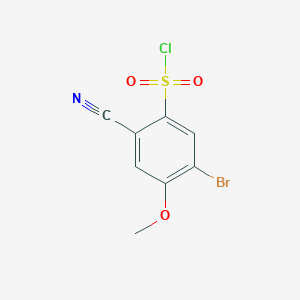![molecular formula C6H13NO2 B1484839 トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オール CAS No. 2091405-52-4](/img/structure/B1484839.png)
トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オール
説明
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
石油工学における粘土膨潤抑制
トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オール: は、潜在的な粘土膨潤抑制剤として特定されています . 石油産業では、粘土の膨潤により、井戸の不安定化や貯留層の損傷が発生し、経済的な損失につながります。モンモリロナイトと水の界面におけるこの化合物の分子挙動は、その抑制メカニズムを明らかにするために重要です。 分子動力学シミュレーションでは、この化合物がモンモリロナイト表面に吸着する能力が、分子の立体配座と温度の影響を大きく受けることが示されており、掘削流体用の新規抑制剤の選択と設計のための貴重な洞察を提供しています .
抗菌活性
この化合物は、抗菌特性について研究されています。 トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オールを配位子とする遷移金属錯体は、細菌感染症の抑制に有望であることが示されています . 適切な金属-配位子組み合わせを見つけることが、治療効果を得るために不可欠です。 この化合物は、金属と錯体を形成する能力により、その薬理作用を強化し、水素結合パターンを通じてDNA/RNA塩基対形成に寄与することができます .
分子ドッキングと創薬
トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オールを含む分子ドッキング研究では、特定の細菌の活性部位に対して良好な結合親和性があることが示されています . これは、この化合物を用いて、特定の標的相互作用を持つ新規抗菌剤を開発できるという創薬における潜在的な用途を示唆しています .
密度汎関数理論(DFT)研究
トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オールを含む化合物の量子化学的特性は、密度汎関数理論(DFT)を用いて調査されました。 計算されたエネルギーギャップは、良好な化学反応性を示しており、化学や材料科学のさまざまな用途に有利です .
分光分析
ESI-MS、pXRD、TGA、CHN元素分析、ICP-OES、FT-IR、UV-Visなどの分光技術を用いて、トランス-2-[(2-ヒドロキシエチル)アミノ]シクロブタン-1-オールを含む錯体の構造を調査しました。 これらの研究は、そのような錯体の八面体幾何学を確認するのに役立ち、その化学的および物理的特性を理解するために不可欠です .
生化学分析
Biochemical Properties
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to changes in the activity of the enzymes or proteins, thereby influencing biochemical pathways .
Cellular Effects
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSAVMLTBHEKK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
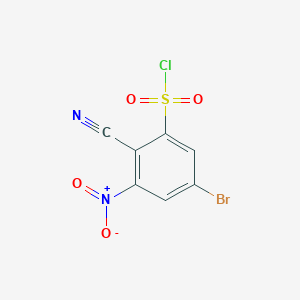
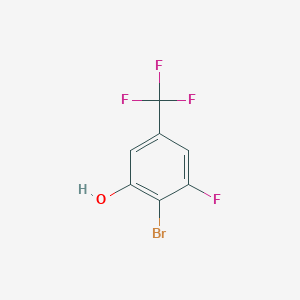
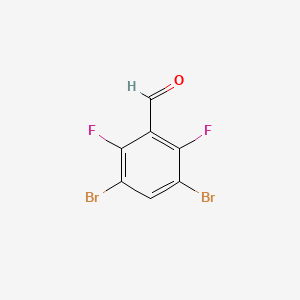
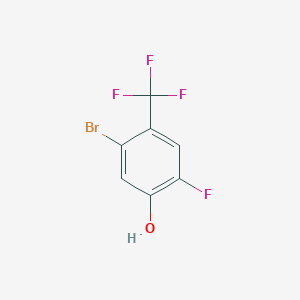
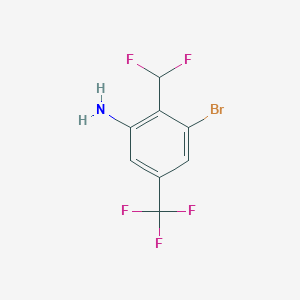
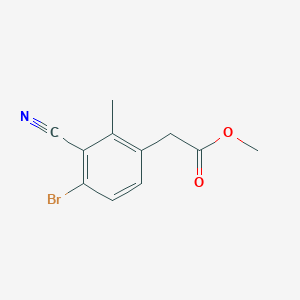
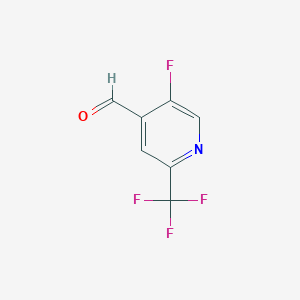
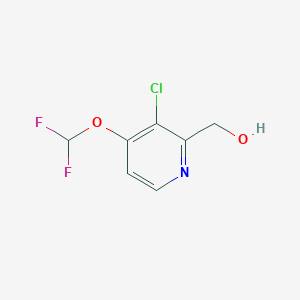
![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)
